1-(1-Adamantyl)-2,2-dichloroethanone
Description
1-(1-Adamantyl)-2,2-dichloroethanone is a halogenated adamantane derivative characterized by a rigid adamantyl cage and a dichloroethanone moiety. The adamantyl group imparts exceptional thermal stability and lipophilicity, while the electron-withdrawing chlorine atoms enhance reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.
For instance, 1-adamantyl bromomethyl ketone is prepared by refluxing 1-adamantyl methyl ketone with N-bromosuccinimide (NBS) in petroleum ether and methanol . Substituting bromine with chlorine using chlorinating agents (e.g., Cl₂ or SOCl₂) could yield the dichloro derivative.
Properties
CAS No. |
111079-75-5 |
|---|---|
Molecular Formula |
C12H16Cl2O |
Molecular Weight |
247.16 g/mol |
IUPAC Name |
1-(1-adamantyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C12H16Cl2O/c13-11(14)10(15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9,11H,1-6H2 |
InChI Key |
ANJSALSBPPIZES-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C(Cl)Cl |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)C(Cl)Cl |
Synonyms |
Ethanone, 2,2-dichloro-1-tricyclo[3.3.1.13,7]dec-1-yl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features :
- Adamantyl core : A tricyclic hydrocarbon with high symmetry and steric bulk.
- Dichloroethanone group: The ketone carbonyl (C=O, IR ~1709 cm⁻¹) and two chlorine substituents (C–Cl, IR ~733 cm⁻¹) contribute to polarizability and electrophilicity .
Comparison with Similar Compounds
Halogenated Adamantyl Ketones
Halogen substitution significantly alters physical and chemical properties. Key examples include:
Key Observations :
- Chlorine’s electronegativity increases polarity compared to bromine, enhancing solubility in polar solvents.
- Brominated analogs exhibit lower melting points due to weaker intermolecular forces compared to chlorinated derivatives.
Adamantyl Ethanone Esters
Esterification of adamantyl ketones introduces functional diversity:
Structural Impact :
- Esters (e.g., 2a, 2b) exhibit higher melting points than halogenated ketones due to hydrogen bonding with carbonyl oxygen.
- The dichloroethanone’s lack of bulky ester groups facilitates nucleophilic substitution reactions.
Pyridyl and Sulfur-Containing Derivatives
Comparison :
- Pyridyl derivatives exhibit tunable electronic properties via substituents (e.g., –CF₃, –OCH₃), whereas dichloroethanone’s reactivity is dominated by halogen electronegativity.
Dichloroethanone Analogs with Heterocycles
describes 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone, highlighting:
- Reactivity : The benzoxazine ring increases rigidity, whereas the adamantyl group in the target compound enhances lipophilicity.
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